N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide
Description
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a thiadiazole ring, and a spirocyclic structure
Properties
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2S/c17-16(18,19)12-21-22-13(26-12)20-14(24)23-7-8-25-15(9-23)6-5-10-3-1-2-4-11(10)15/h1-4H,5-9H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVKXTSNCYUXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(CCO2)C(=O)NC3=NN=C(S3)C(F)(F)F)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with trifluoromethylating agents under controlled conditions. The spirocyclic structure is then introduced via a spirocyclization reaction involving indene derivatives and morpholine. The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency. Scale-up processes would also need to address issues such as reaction kinetics, heat transfer, and purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the spirocyclic structure.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially enhancing its biological activity or altering its physical properties.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It has shown promise in biological assays, particularly in its ability to interact with specific enzymes and receptors.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Its stability and reactivity make it suitable for use in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and thiadiazole ring are key to its activity, as they can form strong interactions with biological macromolecules. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)pyridinamine
- N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)urea
Uniqueness
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This structural feature can enhance its binding affinity and selectivity for specific biological targets, making it a promising candidate for further development in medicinal chemistry and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
